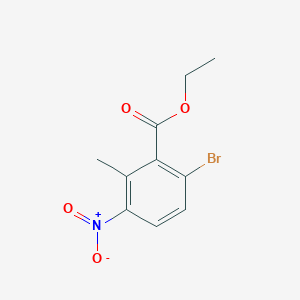

Ethyl 6-bromo-2-methyl-3-nitrobenzoate

Description

Ethyl 6-bromo-2-methyl-3-nitrobenzoate is a nitroaromatic ester featuring a bromine atom at position 6, a methyl group at position 2, and a nitro group at position 3 on the benzene ring. Its molecular formula is C₁₀H₁₀BrNO₄, and it serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. The bromine atom enhances reactivity for cross-coupling reactions, while the nitro group contributes to electron-deficient aromatic systems, influencing redox behavior and biological interactions .

Properties

Molecular Formula |

C10H10BrNO4 |

|---|---|

Molecular Weight |

288.09 g/mol |

IUPAC Name |

ethyl 6-bromo-2-methyl-3-nitrobenzoate |

InChI |

InChI=1S/C10H10BrNO4/c1-3-16-10(13)9-6(2)8(12(14)15)5-4-7(9)11/h4-5H,3H2,1-2H3 |

InChI Key |

UUBOEJYRLHXGOH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1C)[N+](=O)[O-])Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-bromo-2-methyl-3-nitrobenzoate typically involves a multi-step process:

Bromination: The bromine atom is introduced via electrophilic aromatic substitution, using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.

Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing by-products and optimizing purity.

Types of Reactions:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron and hydrochloric acid.

Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst, iron with hydrochloric acid.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products:

Reduction: Ethyl 6-bromo-2-methyl-3-aminobenzoate.

Substitution: Ethyl 6-substituted-2-methyl-3-nitrobenzoate derivatives.

Oxidation: Ethyl 6-bromo-2-carboxy-3-nitrobenzoate.

Scientific Research Applications

Ethyl 6-bromo-2-methyl-3-nitrobenzoate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-2-methyl-3-nitrobenzoate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromine and nitro groups play crucial roles in enhancing the compound’s binding affinity and specificity towards its molecular targets .

Comparison with Similar Compounds

Ethyl 2-bromo-6-cyano-3-nitrobenzoate (C₁₀H₇BrN₂O₄)

- Key Differences: Replaces the methyl group with a cyano (-CN) group at position 6.

- Impact: The electron-withdrawing cyano group increases the aromatic ring’s electron deficiency, enhancing reactivity in nucleophilic substitution compared to the methyl-substituted analog. This compound is favored in redox-active applications, such as electrochemical sensors .

Methyl 6-bromo-2-methyl-3-nitrobenzoate

- Key Differences : Ethyl ester replaced with a methyl ester.

- Impact : The methyl ester reduces steric hindrance but may lower solubility in polar solvents. This analog is often used in high-purity applications (e.g., >97% purity) where ester group stability is critical .

Positional Isomerism and Functional Group Arrangement

Ethyl 6-chloro-2-fluoro-3-methylbenzoate

- Key Differences : Bromine replaced with chlorine, and a fluorine atom added at position 2.

- Impact : The smaller chlorine atom and electronegative fluorine alter halogen bonding interactions. This compound exhibits distinct biological activity, particularly in enzyme inhibition, due to enhanced polarity .

Ethyl 3-methyl-5-nitrobenzoate

- Key Differences : Nitro group shifted to position 5.

- Impact : The nitro group’s position affects resonance stabilization and electronic distribution, reducing electrophilicity at the aromatic core. This structural variation diminishes utility in Suzuki-Miyaura couplings compared to the 3-nitro isomer .

Halogen and Functional Group Variations

Ethyl 2-bromo-3-fluoro-6-methylbenzoate

- Key Differences : Nitro group replaced with fluorine at position 3.

- Impact : The absence of the nitro group eliminates redox activity but improves metabolic stability. This analog is explored in prodrug designs for targeted delivery .

Ethyl 2-(bromomethyl)-6-nitrobenzoate

- Key Differences : Bromine is part of a bromomethyl (-CH₂Br) side chain instead of a ring substituent.

- Impact : The bromomethyl group enables alkylation reactions, making this compound a key intermediate in polymer chemistry. However, it is less stable under basic conditions compared to the ring-brominated analog .

Ethyl 4-amino-3-bromo-5-methylbenzoate

- Key Differences: Nitro group replaced with an amino (-NH₂) group.

- Impact: The amino group enhances hydrogen-bonding capacity, improving interactions with biological targets. This compound shows higher antibacterial activity but lower electrophilicity than the nitro-containing variant .

Ethyl 2-bromo-6-fluoro-3-methoxybenzoate

- Key Differences : Nitro group replaced with methoxy (-OCH₃).

- Impact : The electron-donating methoxy group reduces aromatic ring activation, limiting use in electrophilic substitutions. However, it exhibits stronger antifungal properties due to improved membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.